

An In-depth Technical Guide to the Discovery and Synthesis of 7ACC1

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

7ACC1, also known as 7-(diethylamino)coumarin-3-carboxylic acid (DEAC or 7-DCCA), has emerged as a significant small molecule inhibitor in cancer metabolism research. Initially recognized for its fluorescent properties, its discovery as a potent and specific blocker of monocarboxylate transporters (MCTs) 1 and 4, as well as the mitochondrial pyruvate carrier (MPC), has opened new avenues for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **7ACC1**, presenting key data and experimental protocols to support further research and development.

Discovery of 7ACC1 as a Metabolic Inhibitor

The seminal work identifying the anti-tumor potential of 7-aminocarboxycoumarin derivatives, including **7ACC1**, was published by Draoui and colleagues in 2014.[1] Their research unveiled that these compounds are potent inhibitors of lactate influx, a critical process in the metabolic symbiosis of tumors, without affecting lactate efflux.[1] This selective inhibition of lactate uptake was a significant finding, as it presented a novel mechanism to disrupt the metabolic adaptability of cancer cells.

Subsequent studies further elucidated the mechanism of action, revealing that **7ACC1** and its analogs also inhibit the mitochondrial pyruvate carrier (MPC). This dual inhibition of both



MCT1/4 and MPC effectively blocks two key routes for mitochondrial fueling in cancer cells, leading to reduced proliferation, migration, and invasion.[2][3]

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C14H15NO4	[4]
Molecular Weight	261.27 g/mol	[4]
CAS Number	50995-74-9	[4]
Appearance	Solid	
Solubility	Soluble in DMSO	[5]
InChI Key	WHCPTFFIERCDSB- UHFFFAOYSA-N	[4]

Synthesis of 7ACC1

The synthesis of **7ACC1** is achieved through a Knoevenagel condensation reaction.

Experimental Protocol: Synthesis of 7ACC1[6][7]

Materials:

- N,N-diethyl salicylic aldehyde
- Diethyl malonate
- Piperidine (catalyst)
- Methanol (for crystallization)
- Sodium hydroxide (for hydrolysis)
- Hydrochloric acid (for acidification)

Procedure:

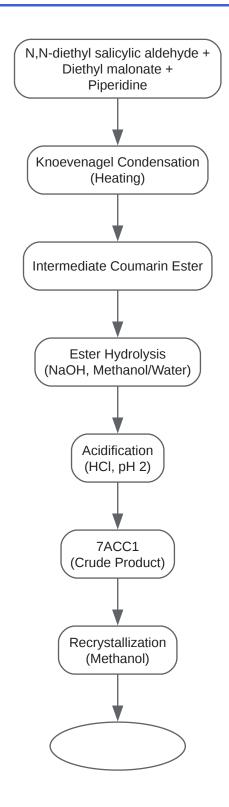
Foundational & Exploratory





- Condensation: Mix N,N-diethyl salicylic aldehyde with diethyl malonate in the presence of a catalytic amount of piperidine.
- Heating: Heat the reaction mixture to facilitate the condensation reaction.
- Hydrolysis: The resulting coumarin ester is hydrolyzed to the carboxylic acid using a solution of sodium hydroxide in aqueous methanol.
- Acidification: The reaction mixture is then acidified with hydrochloric acid to a pH of 2, leading to the precipitation of the crude product.
- Crystallization: The crude **7ACC1** is purified by recrystallization from methanol to yield the final product.





Click to download full resolution via product page

Synthesis workflow for **7ACC1**.

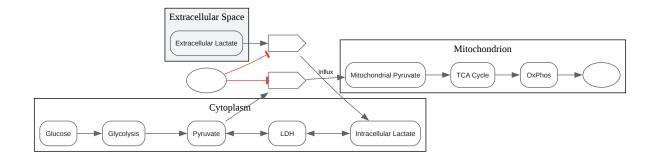
Mechanism of Action and Signaling Pathway



7ACC1 exerts its anti-cancer effects through the dual inhibition of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC).

- MCT Inhibition: 7ACC1 specifically blocks MCT1 and MCT4, which are crucial for the
 transport of lactate across the cell membrane. In the tumor microenvironment, glycolytic
 cancer cells export lactate, which is then taken up by oxidative cancer cells as a fuel source.
 By inhibiting lactate influx, 7ACC1 disrupts this metabolic symbiosis.[1][2]
- MPC Inhibition: **7ACC1** also inhibits the mitochondrial pyruvate carrier, preventing the transport of pyruvate from the cytoplasm into the mitochondria. Pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Blocking its entry into the mitochondria forces a reliance on glycolysis and impairs mitochondrial respiration. [3][6]

The combined effect of MCT and MPC inhibition leads to a significant disruption of cancer cell metabolism, resulting in reduced ATP production, increased intracellular lactate, and ultimately, inhibition of cell growth and proliferation.



Click to download full resolution via product page

Signaling pathway of **7ACC1** action.

Biological Activity and Quantitative Data In Vitro Studies



Cell Line	Assay	Concentration	Effect	Reference
786-O (Renal Cancer) & HUVECs (co- culture)	Viability, Migration, Invasion	10 μΜ	Attenuated viability, decreased migration and invasion	[2]
786-O & HUVECs (co- culture)	Protein Expression	10 μΜ	Inhibited MCT1 and MCT4 expression	[2]
Cancer Cells	Lactate Influx	0-1 μΜ	Inhibited lactate influx but not efflux	[2]

In Vivo Studies

Tumor Model	Treatment	Effect	Reference
SiHa (Cervix), HCT116 (Colorectal), MCF-7 (Breast) Xenografts in mice	3 mg/kg, i.p., daily for 12 days	Inhibited tumor growth	[2]

Experimental Protocols Lactate Influx Assay

This protocol is a generalized procedure based on methods described in the literature for measuring the inhibition of lactate transport.

Materials:

- Cancer cell line of interest (e.g., SiHa, HCT116)
- 7ACC1
- [14C]-L-Lactate (radiolabeled lactate)

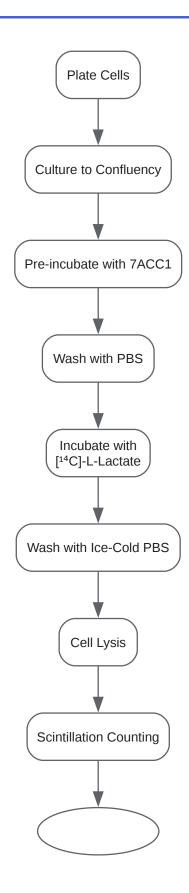


- · Cell culture medium
- Phosphate-buffered saline (PBS)
- Scintillation fluid
- Scintillation counter

Procedure:

- Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
- Treatment: Pre-incubate the cells with varying concentrations of **7ACC1** in culture medium for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Lactate Influx: Remove the treatment medium and wash the cells with PBS. Add medium containing a known concentration of [14C]-L-Lactate and incubate for a short period (e.g., 5-10 minutes).
- Wash: Quickly wash the cells with ice-cold PBS to stop the influx and remove extracellular radiolabeled lactate.
- Lysis: Lyse the cells with a suitable lysis buffer.
- Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Normalize the counts to the protein concentration of each sample. Compare
 the lactate influx in 7ACC1-treated cells to the vehicle control to determine the inhibitory
 effect.





Click to download full resolution via product page

Workflow for a lactate influx assay.



Conclusion

7ACC1 is a valuable research tool and a promising lead compound for the development of novel anti-cancer therapies. Its dual inhibitory action on both MCT1/4 and MPC provides a powerful mechanism to disrupt the metabolic flexibility of tumors. This guide has summarized the key aspects of its discovery, synthesis, and biological activity, providing a foundation for researchers to explore its full therapeutic potential. Further investigations into its pharmacokinetics, pharmacodynamics, and efficacy in a wider range of cancer models are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx but not efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Monocarboxylate transporters (MCT) inhibitor 7ACC1, Purity ≥98% CD BioGlyco [bioglyco.com]
- 6. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of 7ACC1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201175#investigating-the-discovery-and-synthesis-of-7acc1]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com